molecular formula C10H13BrN5O8P B14788520 8-Bromoguanosine-5'-monophosphate

8-Bromoguanosine-5'-monophosphate

Cat. No.: B14788520
M. Wt: 442.12 g/mol
InChI Key: SJLDUTNIPDQOCZ-UHFFFAOYSA-N
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Description

8-Bromoguanosine-5'-monophosphate (8-Br-GMP) is a brominated derivative of guanosine monophosphate (GMP), where a bromine atom replaces the hydrogen at the 8th position of the guanine base. This modification alters its conformational preferences and biochemical interactions. Structurally, 8-Br-GMP adopts a syn conformation (~90% population) due to steric hindrance from the bromine atom, which forces the base to rotate toward the ribose-phosphate backbone .

8-Br-GMP is synthesized for research purposes, particularly in studying nucleotide-protein interactions. For example, its triphosphate form (8-Br-GTP) inhibits bacterial FtsZ polymerization (a key protein in cell division) with a Ki of 31.8 µM, while sparing eukaryotic tubulin . This selectivity makes it a tool for probing bacterial division mechanisms.

Properties

IUPAC Name

[5-(2-amino-8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN5O8P/c11-9-13-3-6(14-10(12)15-7(3)19)16(9)8-5(18)4(17)2(24-8)1-23-25(20,21)22/h2,4-5,8,17-18H,1H2,(H2,20,21,22)(H3,12,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLDUTNIPDQOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN5O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S,4R,5R)-5-(2-Amino-8-bromo-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple organic molecules

    Attachment of the Sugar Moiety: The sugar moiety, specifically a tetrahydrofuran ring, is attached to the purine base through glycosylation reactions. This step requires the use of protecting groups to ensure selective reactions.

    Phosphorylation: The final step involves the phosphorylation of the sugar moiety to introduce the phosphate group. This is typically achieved using phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

((2R,3S,4R,5R)-5-(2-Amino-8-bromo-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the purine base.

    Reduction: Reduction reactions can modify the functional groups on the purine base or the sugar moiety.

    Substitution: The bromine atom on the purine base can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with different oxidation states, while substitution reactions can introduce various functional groups onto the purine base.

Scientific Research Applications

8-Bromoguanosine 5'-monophosphate (8-Br-cGMP) is a cell-permeable analog of cyclic GMP (cGMP) that is utilized in various scientific research applications. It is used to activate protein kinase G (PKG) and study the effects of cGMP on different cellular processes .

Scientific Research Applications

8-Br-cGMP has diverse applications in scientific research, including:

  • Vasodilation Studies: 8-Br-cGMP is used to study vasodilation because it actively reduces intracellular free calcium concentrations in vascular smooth muscle cells, which is a key factor in vasodilation . It promotes the relaxation of tracheal and vascular smooth muscle tissue in vitro .
  • Tumor Suppression: 8-Br-cGMP can suppress tumor progression in human ovarian cancer by affecting the EGFR/PLCγ1 signaling pathway . It inhibits the proliferation, invasion, and migration of ovarian cancer cells and reduces the expression of proteins like EGFR and MMP9 in xenograft tumors .
  • Smooth Muscle Contraction Regulation: 8-Br-cGMP regulates vascular smooth muscle contraction by inhibiting Ca2+ release . It inhibits phenylephrine-induced contractions in rat isolated caudal artery .
  • Cardiac Myocyte Studies: 8-Br-cGMP reduces the myofilament response to Ca2+ in intact cardiac myocytes .
  • Nitric Oxide Mimicking: 8-Br-cGMP is reported to mimic the effect of nitric oxide-generating drugs .
  • Study of intracellular energy metabolism : 8-Bromoadenosine 5′′-monophosphate can activate AMP-activated protein kinase (AMPK), a key sensor and regulator of intracellular energy metabolism .

Effects on Calcium Concentration

8-Br-cGMP affects intracellular calcium concentrations in various cell types:

  • In vascular smooth muscle cells, it actively reduces intracellular free calcium concentrations, regardless of the cell's resting state or stimulation .
  • In swine tracheal smooth muscle, it decreases intracellular calcium concentration, leading to relaxation . This occurs through hyperpolarization, which inhibits calcium influx .
  • 8-Br-cGMP inhibits acetylcholine (ACh)-induced increases in intracellular calcium concentration in single cells .

Impact on Signal Transduction

8-Br-cGMP impacts various signaling pathways:

  • EGFR/PLCγ1 Pathway: In ovarian cancer cells, 8-Br-cGMP inhibits the phosphorylation of EGFR and PLCγ1, affecting downstream signaling .
  • Phosphatidylinositol (PI) Hydrolysis: Unlike felodipine, 8-Br-cGMP does not inhibit PI hydrolysis in rat isolated caudal artery .
  • Calcium-Activated Potassium Currents: 8-Br-cGMP inhibits ACh-induced oscillations in calcium-activated K+ currents .

Effects on Membrane Potential

8-Br-cGMP has specific effects on membrane potential:

  • It does not induce changes in membrane potential in unstimulated cells or cells treated with ACh .
  • It inhibits ACh-induced oscillations in currents without significantly affecting spontaneous changes in membrane current in unstimulated cells .

Mechanism of Action

The mechanism of action of ((2R,3S,4R,5R)-5-(2-Amino-8-bromo-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound may inhibit enzyme activity by binding to the active site or interfere with nucleic acid synthesis by incorporating into DNA or RNA strands. These interactions can disrupt cellular processes and lead to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The following table summarizes key structural and functional differences between 8-Br-GMP and related nucleotides:

Compound Structure Key Features Biological Role/Applications
8-Br-GMP Guanine with 8-Br substitution; 5'-monophosphate Prefers syn conformation; inhibits bacterial FtsZ polymerization Research tool for bacterial division studies
8-Bromo-cGMP Cyclic GMP with 8-Br substitution Resistant to hydrolysis; activates protein kinase G (PKG) pathways Used in photolysis studies as a caged compound for controlled signaling
Inosine 5'-monophosphate Hypoxanthine base; 5'-monophosphate Flexible base pairing due to lack of exocyclic amine group Studied for hydration effects on nucleic acid conformation
Adenosine 5'-monophosphate (AMP) Adenine base; 5'-monophosphate Central to energy metabolism (ATP/ADP/AMP interconversion) Biomarker in metabolic disorders; higher levels correlate with depression
8-OXO-dGMP 8-oxoguanine lesion; 5'-monophosphate Oxidative damage product; pairs with adenine (mutagenic) Marker for oxidative stress in DNA

Key Research Findings

8-Br-GMP vs. 8-Bromo-cGMP
  • 8-Br-GMP: Primarily used in prokaryotic studies.
  • 8-Bromo-cGMP : Serves as a stable analog of cyclic GMP. In photolysis studies, it enables precise control over PKG activation in cellular signaling .
8-Br-GMP vs. Inosine Monophosphate
  • Inosine 5'-monophosphate lacks the 2-amino group of guanine, allowing broader base-pairing (e.g., with adenine). Crystal studies show its decahydrated form stabilizes nucleic acid conformations .
  • 8-Br-GMP’s bromine restricts base rotation, reducing conformational flexibility compared to inosine derivatives .
8-Br-GMP vs. AMP
  • AMP is a metabolic regulator, with elevated levels linked to purine metabolism dysregulation in depression .

Mechanistic Insights and Therapeutic Potential

  • Oxidative Stress Biomarkers : 8-OXO-dGMP is a hallmark of DNA damage, useful in cancer and aging studies .
  • Neuropsychiatric Applications: Elevated guanosine monophosphate derivatives (e.g., GMP) in depression cohorts highlight purine metabolism as a therapeutic target .

Q & A

Q. What are the primary synthetic routes for 8-Bromoguanosine-5'-monophosphate, and how can purity be validated?

8-Br-GMP is typically synthesized via bromination of guanosine at the 8-position using bromine or N-bromosuccinimide (NBS) under controlled conditions, followed by phosphorylation at the 5'-hydroxyl group. Key validation steps include:

  • HPLC analysis to confirm monophosphate formation and absence of unreacted guanosine .
  • Mass spectrometry (MS) and NMR spectroscopy to verify molecular weight (expected ~443 g/mol for free acid) and structural integrity, particularly the bromine substitution at C8 .
  • Phosphorylation efficiency can be assessed using enzymatic assays (e.g., alkaline phosphatase treatment to confirm phosphate release) .

Q. How does 8-Br-GMP interact with nucleotide-binding enzymes compared to native GMP?

8-Br-GMP acts as a competitive inhibitor or substrate analog due to steric and electronic effects from bromine substitution. For example:

  • In guanine nucleotide-binding proteins , the bulky bromine disrupts base-pairing or stacking, altering binding kinetics.
  • Kinetic assays (e.g., fluorescence polarization or radioactive labeling) can quantify binding affinity (Kd) and inhibition constants (Ki), with 8-Br-GMP often showing reduced affinity compared to GMP .
  • Structural studies (e.g., X-ray crystallography) reveal conformational changes in enzyme active sites upon 8-Br-GMP binding .

Q. What are the stability considerations for 8-Br-GMP in aqueous solutions?

  • pH-dependent hydrolysis : The phosphate ester bond is labile under acidic (pH < 3) or alkaline (pH > 9) conditions. Buffered solutions (pH 6–7) at 2–8°C are optimal for storage .
  • Light sensitivity : Bromine substitution increases susceptibility to photodegradation; solutions should be stored in amber vials .
  • Validated stability protocols include periodic HPLC analysis to detect degradation products like free guanosine or inorganic phosphate .

Advanced Research Questions

Q. How can 8-Br-GMP be used to probe RNA polymerase fidelity in transcriptional assays?

8-Br-GMP incorporation into RNA disrupts base-pairing and stacking, enabling studies on polymerase error rates. Methodological approaches include:

  • In vitro transcription assays with modified NTP pools, followed by reverse transcription and sequencing to identify misincorporation sites .
  • Single-molecule FRET to monitor real-time polymerase pausing or backtracking induced by 8-Br-GMP .
  • Contradiction alert : Some studies report increased error rates due to bromine steric effects, while others note compensatory polymerase proofreading activity, requiring careful normalization to template sequence .

Q. What mechanistic insights can 8-Br-GMP provide into cyclic nucleotide signaling pathways?

While 8-Br-GMP is not cyclic, its structural analogs (e.g., 8-Br-cGMP) are used to study cGMP-dependent pathways. Comparative approaches include:

  • Competitive binding assays with cGMP-specific phosphodiesterases (PDEs) to assess bromine’s impact on enzyme activity .
  • FRET-based biosensors (e.g., Epac-based) to measure 8-Br-cGMP’s ability to activate downstream effectors like protein kinase G (PKG) .
  • Contradiction resolution : Discrepancies in pathway activation may arise from differential membrane permeability of 8-Br-GMP vs. cGMP, necessitating intracellular delivery optimization (e.g., electroporation) .

Q. How does 8-Br-GMP influence ribozyme or riboswitch function in non-coding RNA systems?

  • Thermodynamic profiling : UV melting curves or SHAPE-Seq can assess bromine’s impact on RNA secondary structure stability .
  • Catalytic activity assays : For ribozymes, measure cleavage rates in the presence of 8-Br-GMP vs. GMP to identify bromine-dependent inhibition .
  • Contradiction alert : Some riboswitches show enhanced ligand binding due to bromine-induced conformational changes, while others exhibit reduced affinity, requiring mutational analysis to isolate effects .

Q. What analytical challenges arise in quantifying 8-Br-GMP in complex biological matrices?

  • Matrix interference : Co-eluting metabolites (e.g., ATP, GTP) complicate LC-MS/MS detection. Use ion-pair chromatography with ammonium acetate and selective MRM transitions (e.g., m/z 443 → 152 for 8-Br-GMP) .
  • Internal standards : Isotope-labeled 8-Br-GMP (e.g., ¹³C/¹⁵N) improves quantification accuracy in cellular lysates .
  • Sample preparation : Solid-phase extraction (SPE) with anion-exchange cartridges enhances recovery rates >90% .

Methodological and Safety Considerations

Q. What safety protocols are recommended for handling 8-Br-GMP?

  • PPE : Impermeable gloves (e.g., nitrile), lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during powder handling to avoid inhalation .
  • Waste disposal : Neutralize aqueous solutions with sodium bicarbonate before disposal as halogenated waste .

Q. How can researchers resolve contradictions in 8-Br-GMP’s reported biological activities?

  • Dose-response validation : Test across a broad concentration range (e.g., 1 nM–1 mM) to identify non-linear effects .
  • Orthogonal assays : Combine enzymatic, structural (e.g., cryo-EM), and computational (MD simulations) methods to confirm mechanistic hypotheses .
  • Batch variability : Source 8-Br-GMP from suppliers with validated QC data (e.g., ≥98% purity via HPLC) to minimize experimental noise .

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